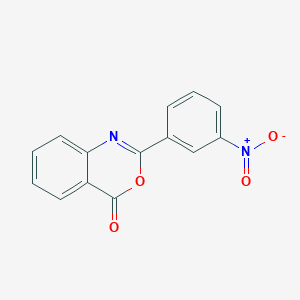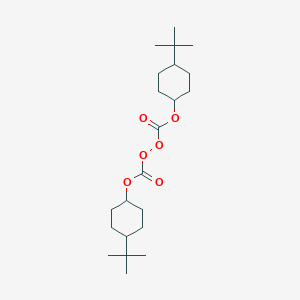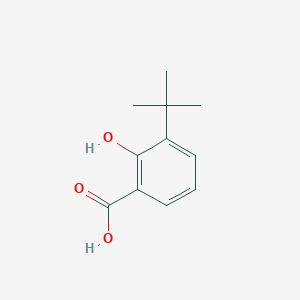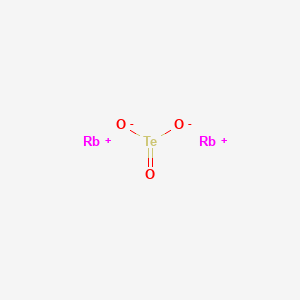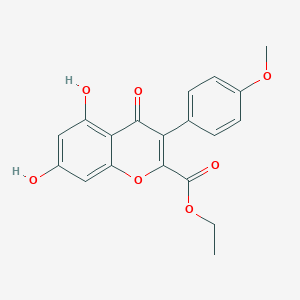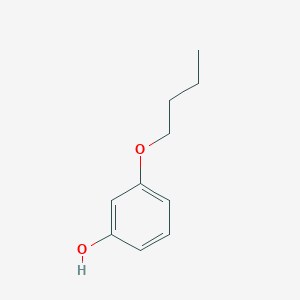
3-Butoxyphenol
概要
説明
3-Butoxyphenol is a chemical compound that serves as a key intermediate in the synthesis of various medicinal and heterocyclic compounds. It is characterized by the presence of a butoxy functional group attached to a phenol moiety. This structure imparts unique physical and chemical properties that make it a valuable building block in organic synthesis.
Synthesis Analysis
The synthesis of compounds related to 3-butoxyphenol involves several steps and intermediates. For instance, a novel diamine derivative of 3-butoxyphenol was synthesized from 4-butoxyphenol, 4-hydroxybenzoic acid, and 3,5-dinitrobenzoic acid through a series of intermediates . The synthesis route highlights the importance of selective hydrolyzation and the careful adjustment of reaction conditions to achieve the desired product. Although not directly synthesizing 3-butoxyphenol, this study provides insight into the complexity and precision required in the synthesis of its derivatives.
Molecular Structure Analysis
The molecular structure of compounds related to 3-butoxyphenol can be quite complex. For example, the title compound in one study, a derivative of 3-butoxyphenol, was synthesized and its structure was analyzed, revealing dihedral angles between the aromatic rings and the furan ring, indicating the spatial arrangement of the molecule . This structural information is crucial for understanding the reactivity and potential applications of such compounds.
Chemical Reactions Analysis
The reactivity of 3-butoxyphenol derivatives can vary significantly depending on the substituents and reaction conditions. In the synthesis of the diamine derivative, the key step involved selective hydrolyzation, which is influenced by reaction temperature, concentration of ammonia, and reaction time . Additionally, the electrochemical preparation of a functionalized isoprene unit related to 3-butoxyphenol demonstrates the diverse reactivity of such compounds under different conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-butoxyphenol derivatives are determined by their molecular structure. For instance, the novel polyimides synthesized from the diamine derivative of 3-butoxyphenol were characterized by their aggregation structures, glass transition temperature, solubility, and pretilt angles . These properties are essential for the practical application of the synthesized materials in various fields.
科学的研究の応用
Antioxidant Potential and Radical Scavenging Activity
The antioxidant potential of different solvent fractions of Monotheca Buxifolia fruit, which includes the use of n-butanol, a derivative of 3-Butoxyphenol, was explored. These fractions exhibited pronounced scavenging activity on various radicals, demonstrating the potential of 3-Butoxyphenol derivatives as natural antioxidants to prevent damage associated with free radicals (Jan et al., 2013).
Bioremediation
Polyhydroxyalkanoate, which includes structural units derived from 3-Butoxyphenol, was investigated as an electron donor source for in situ bioremediation of contaminated aquifers. The study concluded that these compounds could provide effective delivery and distribution of electron donors in less permeable layers, suggesting that 3-Butoxyphenol derivatives can contribute to the bioremediation process (Pierro et al., 2017).
Solar Cell Efficiency
Research on Poly(3-butylthiophene) (P3BT) nanowires, a compound structurally similar to 3-Butoxyphenol, demonstrated their potential in constructing highly efficient nanocomposite solar cells. The study highlighted the potential of 3-Butoxyphenol derivatives in improving the efficiency of solar cells (Xin et al., 2008).
Organic Vapor Sensing
Poly(3-butoxythiophene) (P3BOT) was used to create LB films for organic vapor sensing. The study demonstrated that the sensitivity and selectivity of polymer film sensors to chemical vapor could be controlled through the functionalization of the polymer, indicating that 3-Butoxyphenol derivatives can be effective in developing sensors for detecting organic vapors (Xu et al., 2002).
特性
IUPAC Name |
3-butoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8,11H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIJZDWQVCXVNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172405 | |
| Record name | 3-Butoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butoxyphenol | |
CAS RN |
18979-72-1 | |
| Record name | 3-Butoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18979-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Butoxyphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018979721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18979-72-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35992 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Butoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-butoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.817 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B99850.png)
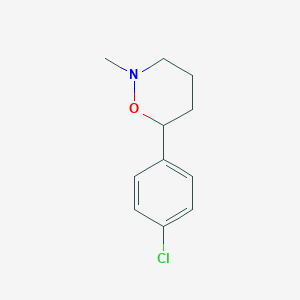
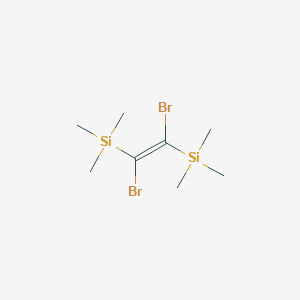
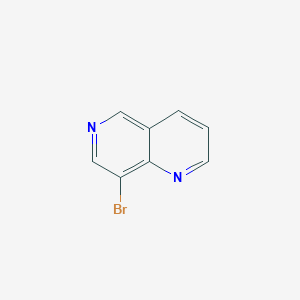
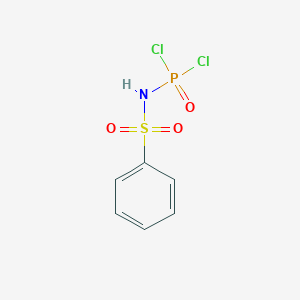
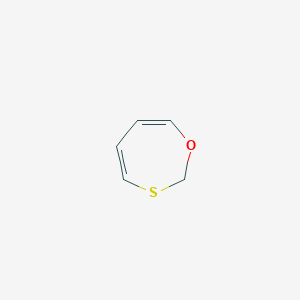
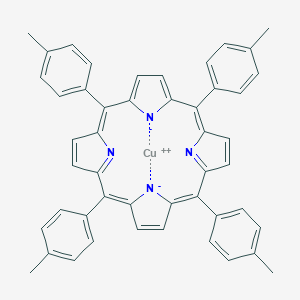
![3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino]-](/img/structure/B99862.png)
